molecular formula C11H19NO5 B556404 Ac-Glu(OtBu)-OH CAS No. 84192-88-1

Ac-Glu(OtBu)-OH

Cat. No. B556404
CAS RN: 84192-88-1
M. Wt: 245.27 g/mol
InChI Key: FALCCLKESWGSNI-QMMMGPOBSA-N
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Description

Ac-Glu(OtBu)-OH, also known as (S)-2-Acetamido-5-(tert-butoxy)-5-oxopentanoic acid, is a biochemical compound that falls under the category of amino acids and their derivatives . It has a molecular weight of 245.28 .


Molecular Structure Analysis

The molecular formula of Ac-Glu(OtBu)-OH is C11H19NO5 . Its exact mass is 245.126328 .


Physical And Chemical Properties Analysis

Ac-Glu(OtBu)-OH has a density of 1.1±0.1 g/cm3 and a boiling point of 464.0±40.0 °C at 760 mmHg . It appears as a white powder . The compound has a flash point of 234.4±27.3 °C . It should be stored at 2-8°C .

Scientific Research Applications

  • Specific Scientific Field: Cosmetic Science .
  • Summary of the Application: “Ac-Glu(OtBu)-OH” is part of the sequence of a peptide known as Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2), also known as Acetyl Hexapeptide-8 . This peptide is used in cosmetic products for its anti-wrinkle properties .
  • Methods of Application or Experimental Procedures: Argireline works by destabilizing the formation of the SNARE complex (SNAP Receptor, soluble N-ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . It is considered a biosafe cosmetic alternative to the botulinum toxin . The method of choice in bioactive peptide analysis is reversed-phase high performance liquid chromatography coupled with mass spectrometry (LC-MS) .
  • Synthesis of Peptides: “Ac-Glu(OtBu)-OH” is used in the synthesis of peptides . It’s a building block in peptide synthesis and can be used to create a variety of different peptides for various applications .

  • Bioactivity and Structure Analysis: It’s used in bioactivity and structure-function analysis . This involves studying the relationship between the structure of the compound and its biological activity .

  • ELISA and SDS-PAGE: “Ac-Glu(OtBu)-OH” is used in ELISA (Enzyme-Linked Immunosorbent Assay) and SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) applications . These are common techniques used in biochemistry for detecting and quantifying proteins .

  • Synthesis of Peptides: “Ac-Glu(OtBu)-OH” is used in the synthesis of peptides . It’s a building block in peptide synthesis and can be used to create a variety of different peptides for various applications .

  • Bioactivity and Structure Analysis: It’s used in bioactivity and structure-function analysis . This involves studying the relationship between the structure of the compound and its biological activity .

  • ELISA and SDS-PAGE: “Ac-Glu(OtBu)-OH” is used in ELISA (Enzyme-Linked Immunosorbent Assay) and SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) applications . These are common techniques used in biochemistry for detecting and quantifying proteins .

Safety And Hazards

Ac-Glu(OtBu)-OH can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCCLKESWGSNI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427141
Record name Ac-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Glu(OtBu)-OH

CAS RN

84192-88-1
Record name Ac-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Zhang, W Song, B Han, L Liu, L Feng… - Chinese Journal of …, 2014 - sioc-journal.cn
六胜肽是一种药妆肽, 序列为 Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, 是相对安全的类肉毒素活性物质. 拟用液相方法分别合成片段 A [Ac-Glu (OtBu)-Glu (OtBu)-Met-OH] 和片段 B [H-Gln (Trt)-Arg…
Number of citations: 1 sioc-journal.cn
L Juillerat-Jeanneret, A Flohr… - Journal of medicinal …, 2015 - ACS Publications
Notch is a membrane inserted protein activated by the membrane-inserted γ-secretase proteolytic complex. The Notch pathway is a potential therapeutic target for the treatment of renal …
Number of citations: 18 pubs.acs.org
Z Zhuang - 2023 - open.library.ubc.ca
Microtubules are principal components of the cytoskeleton, and are composed of alpha-and beta-tubulin heterodimers. Microtubules play important roles during mitosis and intracellular …
Number of citations: 2 open.library.ubc.ca
T Zhang, W Song, J Zhao, J Liu - Industrial & Engineering …, 2017 - ACS Publications
Acetyl hexapeptide-3, a competitive SNAP-25 inhibitor that mimics the action of botulinum neurotoxins but is nontoxic, was successively synthesized in a solution by peptide chemistry …
Number of citations: 3 pubs.acs.org
MJ Castillo, K Kurachi, N Nishino, I Ohkubo… - Biochemistry, 1983 - ACS Publications
Mario J. Castillo, Kotoku Kurachi,* Norikazu Nishino, Iwao Ohkubo, and James C. Powers* abstract: The published activation site sequences of bovine factors IX and X have been …
Number of citations: 44 pubs.acs.org
M Wehner, D Janssen, G Schäfer, T Schrader - 2006 - Wiley Online Library
A concept for the rational design of sequence-selective peptide receptors has been extended: in addition to recognition modules for polar, aromatic and basic amino acids, the series …
L McSweeney - 2019 - tara.tcd.ie
This thesis, entitled “Novel Thiol-ene Ligation Strategies for Thiosugar and Peptide Synthesis”, is composed of 6 Chapters. The first chapter gives an overview of the radical-mediated …
Number of citations: 0 www.tara.tcd.ie
张腾, 宋卫, 韩彬, 刘林, 冯凌云, 赵金礼, 刘建利 - 有机化学, 2014 - sioc-journal.cn
六胜肽是一种药妆肽, 序列为Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, 是相对安全的类肉毒素活性物质. 拟用液相方法分别合成片段A [Ac-Glu (OtBu)-Glu (OtBu)-Met-OH] 和片段B [H-Gln (Trt)-Arg-…
Number of citations: 5 sioc-journal.cn

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